molecular formula C15H9F6NO2 B010697 2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID CAS No. 102583-96-0

2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID

Cat. No.: B010697
CAS No.: 102583-96-0
M. Wt: 349.23 g/mol
InChI Key: QDYFUXCKCBIGFN-UHFFFAOYSA-N
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Description

2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which imparts distinct chemical and physical properties to the compound.

Properties

CAS No.

102583-96-0

Molecular Formula

C15H9F6NO2

Molecular Weight

349.23 g/mol

IUPAC Name

2-[2,5-bis(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-6-10(15(19,20)21)12(7-8)22-11-4-2-1-3-9(11)13(23)24/h1-7,22H,(H,23,24)

InChI Key

QDYFUXCKCBIGFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Other CAS No.

102583-96-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoromethylation of a benzoic acid precursor using trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl sulfonate under controlled conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment to handle the reactive trifluoromethylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoic acid core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with trifluoromethyl groups.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of fluorinated analogs of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with applications in drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID: Similar in structure but lacks the amino group, affecting its reactivity and applications.

    2,4-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID: Another trifluoromethylated compound with different substitution patterns, leading to distinct chemical properties.

    5,5′-BIS(TRIFLUOROMETHYL)-2,2′-BIPYRIDINE: Contains trifluoromethyl groups on a bipyridine scaffold, used in coordination chemistry.

Uniqueness

2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID stands out due to the presence of both trifluoromethyl and amino groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations while maintaining stability makes it a versatile compound in scientific research and industrial applications.

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